An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Zearalenone and its Potential Methylated Derivatives
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Zearalenone and its Potential Methylated Derivatives
Disclaimer: Extensive searches of the scientific literature did not yield specific information on a compound named "(8S)-Methyl zearalenone." This suggests that this particular derivative is either not yet synthesized, characterized, or is not described under this nomenclature in publicly available databases. This guide will provide a comprehensive overview of the well-characterized parent compound, zearalenone (ZEN), including its chemical structure, stereochemistry, and relevant experimental data, which can serve as a foundational resource. We will also explore a chemically plausible structure for the requested "(8S)-Methyl zearalenone" based on the known chemistry of zearalenone.
Zearalenone (ZEN): Structure and Stereochemistry
Zearalenone (ZEN) is a mycotoxin produced by fungi of the Fusarium genus, commonly found in agricultural commodities such as maize, wheat, and barley.[1][2] It is a potent estrogenic metabolite, and its structure is characterized by a macrocyclic lactone fused to a resorcylic acid moiety.[2][3]
The systematic IUPAC name for the naturally occurring (-)-zearalenone is (3S,11E)-14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione .[3] The key stereochemical features are the S configuration at the C3 chiral center and the E configuration of the double bond between C11 and C12.[3]
Below is a diagram of the chemical structure of Zearalenone.
Caption: Chemical structure of Zearalenone.
Physicochemical and Spectroscopic Data of Zearalenone
The following table summarizes key quantitative data for zearalenone, which is essential for its detection, characterization, and handling in a research setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₂O₅ | [1] |
| Molecular Weight | 318.36 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 164-165 °C | [4] |
| Solubility | Insoluble in water; soluble in aqueous alkali, acetone, ethanol, methanol, acetonitrile, and benzene. | [1][4] |
| UV Absorption (in MeOH) | λmax at 236 nm (ε = 29,700), 274 nm (ε = 13,909), and 316 nm (ε = 6,020) | [1] |
| Fluorescence (in EtOH) | Excitation at 314 nm, Emission at 450 nm | [1] |
| Mass Spectrometry | Precursor ion [M+H]⁺ at m/z 319.154 | [3] |
Hypothetical Structure and Stereochemistry of (8S)-Methyl zearalenone
Based on standard chemical nomenclature and the known reactivity of zearalenone, a plausible structure for "(8S)-Methyl zearalenone" can be postulated. The C8 position in zearalenone is a ketone. This ketone can be reduced to a secondary alcohol, creating a new chiral center. This reduction leads to two diastereomers: α-zearalenol and β-zearalenol. The designation "(8S)" would specify the stereochemistry at this newly formed chiral center. Subsequent methylation of this 8S-hydroxyl group would yield "(8S)-Methyl zearalenone."
The diagram below illustrates this hypothetical transformation.
Caption: Postulated synthesis pathway for (8S)-Methyl zearalenone.
Experimental Protocols
Detailed experimental protocols for the extraction, purification, and analysis of zearalenone are crucial for researchers. Below are generalized methodologies based on common laboratory practices.
4.1. Extraction and Immunoaffinity Column Cleanup of Zearalenone from Feed Samples
This protocol describes a common method for extracting and purifying zearalenone from a complex matrix like animal feed.
Caption: Workflow for Zearalenone extraction and purification.
4.2. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, polar functional groups of zearalenone (hydroxyl groups) need to be derivatized to increase volatility. Silylation is a common method.
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Protocol:
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The purified zearalenone extract is dried completely under a stream of nitrogen.
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A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dry residue.
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The mixture is heated at 60-80°C for 30-60 minutes to ensure complete derivatization.
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The resulting solution containing the silylated zearalenone derivatives is then directly injected into the GC-MS system for analysis.
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Signaling Pathway: Estrogenic Activity of Zearalenone
Zearalenone's toxicity is primarily due to its structural similarity to the natural estrogen, 17β-estradiol, allowing it to bind to estrogen receptors (ERs).[5] This binding initiates a cascade of events that can disrupt the endocrine system.
The diagram below illustrates the general mechanism of zearalenone's estrogenic action.
References
- 1. Influence of mycotoxin zearalenone and its derivatives (alpha and beta zearalenol) on apoptosis and proliferation of cultured granulosa cells from equine ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zearalenone | C18H22O5 | CID 5281576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (S,E)-Zearalenone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
